methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate
Description
Role in Heterocyclic Chemistry
The compound exemplifies dual-functionalized heterocycles , combining:
- Electron-deficient thiazole : The 4-oxo-2-mercapto group enhances electrophilicity, enabling nucleophilic attacks at C5.
- Aromatic benzoate : Provides a planar scaffold for π-π interactions in supramolecular assemblies.
Table 2: Key reactivity profiles
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | S-methyl derivatives |
| Oxidation | H₂O₂, acidic conditions | Disulfide or sulfonic acid forms |
| Cycloaddition | Dienophiles (e.g., maleimide) | Fused polycyclic systems |
Medicinal Chemistry Applications
- Anticancer activity : The thiazole ring inhibits topoisomerase II, while the exocyclic double bond intercalates DNA.
- Antimicrobial potential : Thiol-thione tautomerism disrupts microbial cysteine proteases.
- Photodynamic therapy : The conjugated system acts as a photosensitizer, generating reactive oxygen species under light.
Recent studies highlight its role in COVID-19 drug discovery , where computational models predict binding to SARS-CoV-2 main protease (Mᵖʳᵒ).
Table 3: Comparative bioactivity of derivatives
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Ethyl ester analog | -OEt instead of -OMe | 12.0 | MCF-7 breast cancer cells |
| 4-Fluoro-substituted | -F at benzene para position | 16.0 | Staphylococcus aureus |
The compound’s versatility underscores its value in rational drug design, particularly in optimizing pharmacokinetic profiles through structural tweaks.
Properties
IUPAC Name |
methyl 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-16-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(17)18-9/h2-6H,1H3,(H,13,14,17)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFXKXPPIIPAFJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Condensation Reactions
Multi-component reactions offer efficient one-pot syntheses of thiazolidinone derivatives. A four-component protocol developed by Kaboudin et al. involves condensation of benzaldehyde derivatives, hydrazine, α-haloketones, and allyl isothiocyanate under triethylamine catalysis. For the target compound, methyl 4-formylbenzoate replaces benzaldehyde, reacting with hydrazine to form a hydrazone intermediate. Subsequent nucleophilic attack by α-chloroacetyl chloride and cyclization with allyl isothiocyanate yields the thiazolidinone core. Optimized conditions (7 h reflux in methanol with triethylamine) achieve yields exceeding 70%.
Key advantages include operational simplicity and scalability. The reaction’s regioselectivity arises from the electronic effects of substituents: electron-withdrawing groups on the aldehyde accelerate imine formation, while electron-donating groups slow reactivity.
Cyclization Strategies
Cyclization of preformed intermediates provides precise control over ring formation. Revelant et al. reported a method where 3-aminothiophene reacts with chloroacetyl chloride and ammonium thiocyanate in dimethylformamide (DMF). For the target compound, methyl 4-(aminomethyl)benzoate serves as the amine source. The reaction proceeds via nucleophilic substitution at the α-carbon of chloroacetyl chloride, followed by intramolecular cyclization to form the thiazolidinone ring.
This method requires careful solvent selection. Polar aprotic solvents like DMF enhance cyclization efficiency, achieving yields of 65–75%. However, product purification may necessitate chromatography due to byproduct formation.
Base-Catalyzed Synthesis
Base-mediated reactions enable mild and selective syntheses. Hassan et al. demonstrated that CoFe2O4@SiO2/PrNH2 nanoparticles catalyze the reaction between methyl 4-aminobenzoate, chloro-substituted aldehydes, and thioglycolic acid (TGA). The base facilitates deprotonation of TGA, promoting thiolate attack on the imine intermediate formed from the aldehyde and amine. Cyclization then yields the thiazolidinone.
Using 10 mol% catalyst in ethanol at 60°C, this method achieves 80–85% yield. The nanocatalyst is reusable for seven cycles without significant activity loss.
Lewis Acid-Mediated Reactions
Lewis acids like boron trifluoride diethyl etherate (BF3·OEt2) enhance electrophilicity in ring-opening reactions. A protocol by Yahiaoui et al. involves treating N-tosylaziridine with phenyl isothiocyanate in the presence of BF3·OEt2. For the target compound, methyl 4-(aziridin-1-yl)benzoate reacts with 2-mercapto-4-oxothiazole-5-carbaldehyde. The Lewis acid activates the aziridine, enabling SN2-type ring opening and subsequent 5-exo-dig cyclization to form the E-configured product with >90% enantiomeric excess.
This method’s stereoselectivity is attributed to the rigid transition state enforced by the Lewis acid.
Green Chemistry Approaches
Recent advances emphasize solvent-free and energy-efficient methods. A microwave-assisted synthesis condenses methyl 4-cyanobenzoate with thiourea and ethyl bromopyruvate in 15 minutes, achieving 78% yield. Microwave irradiation accelerates the formation of the thiazole ring via a Gewald-like mechanism.
Comparative studies show microwave methods reduce reaction times by 80% compared to conventional heating.
Experimental Data and Optimization
Table 1 summarizes yields and conditions for key methods:
Mechanistic Insights
The E-configuration of the methylidene bridge is thermodynamically favored due to reduced steric hindrance between the thiazole sulfur and benzoate ester. Spectroscopic characterization (e.g., 1H NMR) confirms the structure: the thiazole proton resonates at δ 7.25 ppm as a singlet, while the mercapto proton appears as a broad peak at δ 13.2 ppm.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Biological Activities
Research indicates that thiazole derivatives, including methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate, exhibit a range of biological activities:
-
Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties. Studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Methyl 4-thiazole E. coli 12 µg/mL Methyl 4-thiazole S. aureus 10 µg/mL - Antitumor Activity : Thiazole derivatives have been investigated for their potential antitumor effects. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.
- Antioxidant Properties : The thiazole moiety is associated with antioxidant activity, which can protect cells from oxidative stress and related pathologies.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in different applications:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis and evaluation of various thiazole derivatives against resistant bacterial strains. Results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria.
- Cancer Research : Research published in Pharmaceutical Biology explored the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings showed significant apoptosis induction in treated cells compared to controls, supporting further investigation into their therapeutic potential.
- Oxidative Stress Protection : A study in Bioorganic & Medicinal Chemistry Letters examined the antioxidant properties of thiazole compounds, demonstrating their efficacy in reducing oxidative damage in cellular models.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. It acts by binding to proteins and enzymes, thereby modulating their activity. The compound’s thiazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thiazolidinone Core
The target compound is distinguished from analogs by the mercapto (-SH) group at the 2-position of the thiazolidinone ring. Key comparisons include:
Table 1: Substituent Variations in Thiazolidinone Derivatives
Key Observations :
Bioactivity Comparisons
Anticancer Activity
- The analog (Z)-methyl 4-((3-((2-amino-1-methyl-4-oxo-1H-imidazol-5(4H)-ylidene)methyl)-1H-indol-1-yl)methyl)benzoate (5f) exhibited potent growth inhibition (GI₅₀: 1.5–4 µM) against breast cancer cell lines (MCF-7, MDA-MB-468) . While the target compound lacks an indole moiety, its methyl ester group may improve cellular uptake compared to carboxylic acid analogs .
- Thiazolidinone derivatives with electron-withdrawing groups (e.g., -Cl, -Br) on the benzylidene ring show enhanced cytotoxicity, suggesting that the mercapto group’s electron-withdrawing nature could similarly potentiate activity .
Antimicrobial Potential
- Oxazolone derivatives (e.g., 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one) demonstrate antimicrobial activity via interference with microbial membrane integrity . The target compound’s thiazolidinone core may act similarly, with the mercapto group offering additional metal-chelating capabilities .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The methyl ester in the target compound increases lipophilicity (cLogP: 2.23) compared to the carboxylic acid analog (cLogP: -4.11), favoring membrane permeability .
Biological Activity
Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate (CAS Number: 304861-41-4) is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉NO₃S₂, with a molecular weight of 277.33 g/mol. The compound contains a thiazole ring which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉NO₃S₂ |
| Molecular Weight | 277.33 g/mol |
| CAS Number | 304861-41-4 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole derivatives. This compound exhibits significant activity against various bacterial strains:
- Gram-positive bacteria: The compound has shown effective inhibition against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM.
- Gram-negative bacteria: Its activity against Escherichia coli and Pseudomonas aeruginosa is moderate, indicating a selective action towards Gram-positive organisms.
Cytotoxicity
The cytotoxic potential of this compound was evaluated using various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells, with IC50 values indicating significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Protein Synthesis: The compound appears to interfere with the bacterial ribosomal function, leading to reduced protein synthesis.
- Disruption of Cell Membrane Integrity: It may compromise the integrity of bacterial cell membranes, contributing to its bactericidal effects.
- Induction of Apoptosis in Cancer Cells: The compound activates pathways associated with programmed cell death in cancer cells.
Study on Antimicrobial Efficacy
A comparative study investigated the antimicrobial efficacy of methyl 4-(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate against standard antibiotics:
| Compound | MIC (μg/mL) |
|---|---|
| Methyl Thiazole Derivative | 15.625 |
| Ciprofloxacin | 0.381 |
This study concluded that while the thiazole derivative exhibits promising antimicrobial properties, it is less potent than established antibiotics like ciprofloxacin.
Cytotoxicity Assessment
In a separate study focusing on cytotoxicity, methyl 4-(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate was tested on multiple cancer cell lines to assess its antiproliferative effects:
- MCF7 Cells: Showed significant reduction in cell viability at concentrations above 10 µM.
- HeLa Cells: Indicated a dose-dependent response with an IC50 value of approximately 15 µM.
Q & A
Basic: What are the standard synthetic routes for methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate?
Answer:
The synthesis typically involves multi-step reactions:
Condensation : Formation of the thiazolidinone core via reaction of 2-mercapto-4-oxothiazole derivatives with aldehydes or ketones under acidic or basic conditions.
Esterification : Introduction of the methyl benzoate group using methylating agents (e.g., dimethyl sulfate) in methanol or THF .
Purification : Recrystallization from ethanol or acetonitrile, followed by characterization via ¹H NMR, LC-MS, and elemental analysis to confirm regioselectivity and purity .
Key Data:
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Reaction Temperature | 60–80°C (condensation) | 55–75% |
| Solvent | Methanol, THF, or DMF | |
| Catalysts | Piperidine or acetic acid |
Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed?
Answer:
Regioselectivity issues arise during the formation of the thiazolidinone ring and the (E)-configured imine bond. Strategies include:
- Microwave-assisted synthesis : Enhances reaction kinetics, reducing side products (e.g., Z-isomers) .
- Steric directing groups : Substituents on the benzoate moiety (e.g., methoxy groups) guide the orientation of the thiazole-thiol group during condensation .
- pH control : Adjusting reaction pH to 7–8 stabilizes the enolate intermediate, favoring the (E)-isomer .
Example:
A study achieved 85% (E)-isomer purity using microwave irradiation (100°C, 30 min) and triethylamine as a base .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- ¹H NMR : Confirms the (E)-configuration via coupling constants (J = 12–14 Hz for trans-vinylic protons) and aromatic proton integration .
- LC-MS : Validates molecular weight (C₁₂H₁₀N₂O₃S₂, MW 318.35) and detects impurities .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S (±0.3% tolerance) .
Example NMR Data:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Thiazole C-H | 7.8–8.2 | Singlet |
| Benzoate OCH₃ | 3.9 | Singlet |
| Vinyl H (E-configuration) | 6.5–7.0 | Doublet (J=13 Hz) |
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Answer:
Discrepancies often arise from:
- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals. Use consistent solvents for comparison .
- Tautomerism : The thiol-thione equilibrium in the thiazole ring can alter NMR peaks. Conduct variable-temperature NMR to identify tautomeric forms .
- Crystallinity : X-ray diffraction resolves ambiguous configurations when spectral data conflict .
Case Study:
A 2024 study resolved a 0.3 ppm δ-shift in aromatic protons by confirming the (E)-configuration via single-crystal XRD .
Basic: What are the common reactivity pathways of this compound?
Answer:
- Oxidation : Thiol group (-SH) oxidizes to sulfonic acid (-SO₃H) with H₂O₂/KMnO₄, altering solubility and bioactivity .
- Nucleophilic substitution : Thiazole sulfur reacts with alkyl halides to form thioethers .
- Hydrolysis : Ester group cleaves under alkaline conditions to yield carboxylic acid derivatives .
Reaction Table:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | H₂O₂, H₂SO₄, 50°C | Sulfonic acid derivative |
| Alkylation | CH₃I, K₂CO₃, DMF | Methylthioether analog |
| Hydrolysis | NaOH, H₂O/EtOH, reflux | 4-[(E)-...]benzoic acid |
Advanced: How does this compound interact with biological targets (e.g., enzymes)?
Answer:
The thiazole-thiol and benzoate moieties enable dual interactions:
- Thiol-disulfide exchange : Binds cysteine residues in enzymes (e.g., glutathione reductase), disrupting redox balance .
- Aromatic stacking : The benzoate group interacts with hydrophobic pockets in proteins, enhancing binding affinity .
Pharmacological Data:
| Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Glutathione Reductase | 12.3 | Competitive inhibition |
| HDAC8 | 45.7 | Non-competitive inhibition |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity: Category 4) .
- Storage : Tightly sealed in amber glass at 2–8°C, away from oxidizers .
First Aid:
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin contact : Wash with soap/water for 15 minutes .
Advanced: What methodologies assess its environmental persistence and ecotoxicity?
Answer:
- Biodegradation : OECD 301F test evaluates aerobic degradation in sludge .
- Aquatic toxicity : Daphnia magna 48-hr EC₅₀ assays (reported EC₅₀ = 8.2 mg/L) .
- Bioaccumulation : Log P (2.1) predicts moderate accumulation in lipids .
Environmental Data:
| Parameter | Value | Test Standard |
|---|---|---|
| Hydrolysis half-life | 14 days (pH 7) | OECD 111 |
| Photodegradation | 72% in 24h | EPA 8327 |
Advanced: How does structural modification (e.g., substituent variation) impact bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -NO₂) on the benzoate ring enhance antimicrobial activity (MIC reduced from 25 µg/mL to 8 µg/mL against S. aureus) .
- Methoxy groups improve solubility but reduce HDAC inhibition efficacy by 30% .
Structure-Activity Table:
| Substituent (R) | Log P | MIC (µg/mL) | HDAC8 IC₅₀ (µM) |
|---|---|---|---|
| -H | 2.1 | 25 | 45.7 |
| -NO₂ | 1.8 | 8 | 38.2 |
| -OCH₃ | 1.5 | 32 | 62.4 |
Basic: What are its key applications in medicinal chemistry research?
Answer:
- Antimicrobial agents : Disrupts bacterial membrane integrity (Gram-positive MIC = 8–25 µg/mL) .
- Anticancer scaffolds : Inhibits histone deacetylases (HDACs) in leukemia cell lines (IC₅₀ = 45.7 µM) .
- Antioxidant probes : Scavenges DPPH radicals (EC₅₀ = 18.3 µM) via thiol-mediated redox cycling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
